molecular formula C23H18Cl2N2O3 B4628545 3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide

3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide

Cat. No. B4628545
M. Wt: 441.3 g/mol
InChI Key: HGUBVVXWYVVNJY-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of related furan and cyanoacrylamide derivatives has been explored in various studies. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate has been demonstrated to produce 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing a method that might be adaptable for synthesizing complex structures similar to the compound (Burgaz, Yılmaz, Pekel, & Öktemer, 2007). Additionally, the condensation of cyanoacryloyl chloride with various amines and alcohols to synthesize furan derivatives reveals a potential pathway for crafting similar compounds (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

The molecular structure of compounds containing cyanoacrylamide and furyl groups is characterized by complex interactions and steric configurations. Studies on similar compounds have shown that X-ray crystallography can elucidate detailed structural information, including bond lengths, angles, and molecular conformations, which are crucial for understanding the reactivity and properties of the compound (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).

Chemical Reactions and Properties

The reactivity of cyanoacrylamide and furyl-containing compounds includes a wide range of chemical reactions, such as cyclization, condensation, and Michael addition. For example, the synthesis of dihydropyridine derivatives through the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions showcases the versatility of these compounds in chemical synthesis (Dyachenko, Krasnikov, & Khorik, 2008).

Scientific Research Applications

Oxidative Cyclization

Research by Burgaz et al. (2007) details the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate to synthesize 4-cyano-2,3-dihydrofuran-3-carboxamides. This process highlights the utility of furyl and cyanoacrylamide derivatives in regio- and stereoselective synthesis, potentially applicable to the compound of interest for the synthesis of novel organic molecules with specific configurations (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Microbial Evaluation

Vignesh and Ingarsal (2021) conducted microbial evaluation and spectral assignment of newly synthesized furyl-based cyanoiminopyrimidines. This study exemplifies the antimicrobial potential of furyl and cyanoacrylamide derivatives, suggesting possible applications in developing compounds with antimicrobial properties (Vignesh & Ingarsal, 2021).

Synthesis of Furan Compounds

Hirao, Kato, and Kozakura (1973) focused on the synthesis and steric configurations of furyl-acrylic acids and their derivatives, demonstrating the versatility of furyl compounds in creating structurally diverse molecules with potential applications in materials science and pharmaceuticals (Hirao, Kato, & Kozakura, 1973).

Copolymerization

Whelpley et al. (2022) explored the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, indicating the potential of such compounds in creating new polymeric materials with specific properties for industrial applications (Whelpley et al., 2022).

properties

IUPAC Name

(E)-3-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O3/c1-14-3-4-17(24)11-22(14)27-23(28)16(12-26)10-19-5-6-20(30-19)13-29-18-7-8-21(25)15(2)9-18/h3-11H,13H2,1-2H3,(H,27,28)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUBVVXWYVVNJY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide
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3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide
Reactant of Route 3
Reactant of Route 3
3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide

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